molecular formula C12H9N3O4 B6414421 6-Amino-3-(3-nitrophenyl)picolinic acid CAS No. 1261937-77-2

6-Amino-3-(3-nitrophenyl)picolinic acid

Cat. No.: B6414421
CAS No.: 1261937-77-2
M. Wt: 259.22 g/mol
InChI Key: AXIAKGCFRWNIPU-UHFFFAOYSA-N
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Description

6-Amino-3-(3-nitrophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 6th position and a nitrophenyl group at the 3rd position on the picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-nitrophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 6-amino picolinic acid, followed by the introduction of the nitrophenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-nitrophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of various substituted picolinic acids depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-(3-nitrophenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-nitrophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent. Additionally, its ability to chelate metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-picolinic acid: Lacks the nitrophenyl group, making it less versatile in certain chemical reactions.

    3-Nitropyridine-2-carboxylic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.

    6-(3-Nitrophenyl)picolinic acid: Similar but without the amino group, which can alter its chemical properties and biological activities.

Uniqueness

6-Amino-3-(3-nitrophenyl)picolinic acid is unique due to the presence of both the amino and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-amino-3-(3-nitrophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c13-10-5-4-9(11(14-10)12(16)17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIAKGCFRWNIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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